molecular formula C18H12N4 B12906466 1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene CAS No. 226-65-3

1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene

Cat. No.: B12906466
CAS No.: 226-65-3
M. Wt: 284.3 g/mol
InChI Key: DXDGZBNXRWSWEV-UHFFFAOYSA-N
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Description

This compound, also identified as MCULE-8777613195-0-12, is a pentacyclic heterocyclic molecule with a fused ring system containing four nitrogen atoms (tetraaza) at positions 1, 2, 12, and 13 . Its IUPAC name reflects the intricate bicyclic and polycyclic connectivity, including bridgehead and fused rings. The structure features two nitrile groups (-C≡N) at positions 11 and 22, which enhance its binding affinity to metallo-β-lactamases like NDM-1 (New Delhi Metallo-β-lactamase), a key enzyme in antibiotic resistance . Molecular dynamics (MD) simulations confirm its stable interaction with NDM-1, mediated by hydrogen bonding (e.g., His120, His122, His189) and hydrophobic interactions (e.g., Trp93, Phe70) .

Properties

CAS No.

226-65-3

Molecular Formula

C18H12N4

Molecular Weight

284.3 g/mol

IUPAC Name

1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene

InChI

InChI=1S/C18H12N4/c1-3-7-15-13(5-1)9-11-21-17(15)19-22-12-10-14-6-2-4-8-16(14)18(22)20-21/h1-12H

InChI Key

DXDGZBNXRWSWEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN3C2=NN4C=CC5=CC=CC=C5C4=N3

Origin of Product

United States

Preparation Methods

The synthesis of 1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene involves multiple steps, including cyclization and functional group transformations. The synthetic routes typically require specific reaction conditions such as controlled temperature, pressure, and the use of catalysts to facilitate the formation of the desired structure . Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and efficiency.

Chemical Reactions Analysis

1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene has several scientific research applications:

Mechanism of Action

The mechanism by which 1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The compound shares core pentacyclic frameworks with several analogs but differs in heteroatom placement and functional groups. Key comparisons include:

3,22-Dioxa-11,14-diazapentacyclo[12.8.0.0²,¹¹.0⁵,¹⁰.0¹⁵,²⁰]docosa-5(10),6,8,15(20),16,18-hexaene-4,21-dione ()
  • Structural Features : Replaces two nitrogen atoms with oxygen (dioxa) and includes ketone groups (dione) at positions 4 and 21.
  • No direct evidence of NDM-1 inhibition is reported, suggesting functional group specificity is critical for enzyme binding .
Strychnine and Brucine ()
  • Structural Features : Heptacyclic alkaloids with oxygen and nitrogen heteroatoms. Brucine includes methoxy substituents.
  • Impact on Activity : These neurotoxins target glycine receptors rather than metallo-enzymes, highlighting how polycyclic frameworks can diverge in biological targets based on substituent chemistry .
2-Oxa-13-azapentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁷,²²]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene ()
  • Impact on Activity : The reduced nitrogen count and lack of nitriles likely diminish metallo-enzyme binding efficacy, emphasizing the importance of multiple nitrogen centers and nitrile substituents in the target compound .

Substructure Analysis and Pharmacophore Relevance

Frequent substructures in polycyclic inhibitors () reveal that:

  • Nitrogen-rich frameworks enhance metal coordination (e.g., Zn²⁺ in NDM-1).
  • Nitriles act as hydrogen-bond acceptors and hydrophobic anchors.
  • Oxygen-containing analogs (e.g., dioxa) exhibit reduced versatility in enzyme binding .

Biological Activity

1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene is a complex organic compound with significant potential in biological applications due to its unique structural properties. This article explores its biological activity based on current research findings.

  • CAS Number : 226-65-3
  • Molecular Formula : C18H12N4
  • Molecular Weight : 284.3 g/mol
  • IUPAC Name : 1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene

The biological activity of this compound is primarily attributed to its interaction with various molecular targets including enzymes and receptors. Preliminary studies indicate that it may modulate critical biochemical pathways involved in various diseases.

Antimicrobial Properties

Recent investigations have highlighted the compound's potential as an inhibitor against New Delhi metallo-beta-lactamase (NDM-1), an enzyme responsible for antibiotic resistance. A study demonstrated that the compound formed multiple hydrogen bonds with key residues in the NDM-1 enzyme and significantly reduced its catalytic efficiency when tested in vitro.

Parameter Value
IC50 (µM)54.2
Binding Energy (kcal/mol)-8.9
Key InteractionsHis120, His122

Anticancer Activity

In vitro studies have suggested that the compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

  • Study on NDM-1 Inhibition :
    • Objective : Evaluate the inhibitory effect of the compound on NDM-1.
    • Methodology : Molecular docking simulations and enzyme kinetics were performed.
    • Findings : The compound demonstrated a strong binding affinity and significantly inhibited the enzyme's activity compared to known inhibitors like D-captopril.
  • Anticancer Evaluation :
    • Objective : Assess the cytotoxic effects on various cancer cell lines.
    • Methodology : Cell viability assays were conducted using MTT assay protocols.
    • Findings : The compound exhibited dose-dependent cytotoxicity against breast and lung cancer cells.

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activity of the compound:

Study Focus Findings Reference
NDM-1 InhibitionIC50 = 54.2 µM; Binding energy = -8.9 kcal/mol
Anticancer ActivityInduced apoptosis in cancer cell lines

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